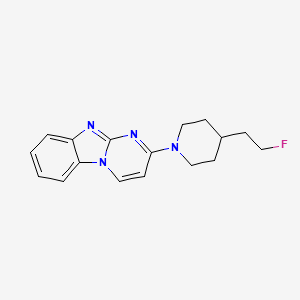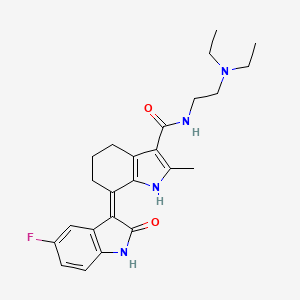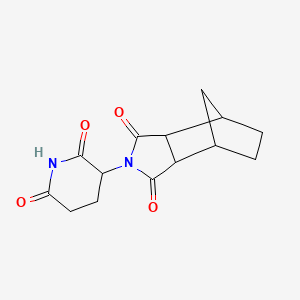
t-Boc-aminooxy-PEG1-Propargyl
Vue d'ensemble
Description
T-Boc-aminooxy-PEG1-propargyl is a PEG derivative containing a propargyl group and a t-Boc-aminooxy group . It is a click chemistry PEG linker, which means it can be used to connect other molecules in a modular fashion .
Synthesis Analysis
The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular formula of this compound is C10H17NO4 . It has a molecular weight of 215.3 g/mol . The functional groups present in this compound are Boc-protected aminooxy and propargyl .Chemical Reactions Analysis
This compound is a click chemistry reagent, meaning it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction yields a stable triazole linkage .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.3 g/mol . Its molecular formula is C10H17NO4 . The compound is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .Applications De Recherche Scientifique
Chimie Click
Le groupe propargyle dans le t-Boc-aminooxy-PEG1-Propargyl peut réagir avec des composés ou des biomolécules porteurs d'azides via la chimie Click azide-alcyne catalysée par le cuivre pour produire une liaison triazole stable {svg_1} {svg_2} {svg_3}. Cette réaction est largement utilisée en bioconjugaison, en science des matériaux et en découverte de médicaments en raison de son rendement élevé et de sa spécificité.
Formation de liaisons oximes
Le groupe aminooxy t-Boc peut être déprotégé dans des conditions acides douces et peut ensuite réagir avec un groupe aldéhyde ou cétone pour former une liaison oxime stable {svg_4} {svg_5} {svg_6}. Les liaisons oximes sont utilisées dans une variété d'applications, y compris l'immobilisation de biomolécules sur des surfaces et la construction d'hydrogels.
Amélioration de la solubilité
L'espaceur PEG hydrophile dans le this compound augmente la solubilité dans les milieux aqueux {svg_7} {svg_8} {svg_9}. Cette propriété est bénéfique dans les systèmes d'administration de médicaments où la solubilité peut influencer la biodisponibilité du médicament.
Mécanisme D'action
The propargyl group in t-Boc-aminooxy-PEG1-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-prop-2-ynoxyethoxy)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-13-7-8-14-11-9(12)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSAQUGQZCPQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)



